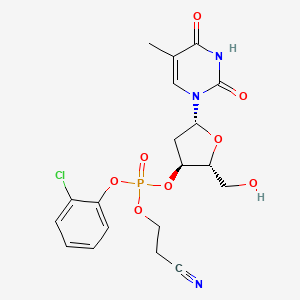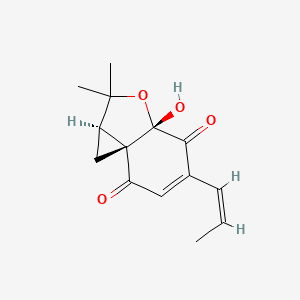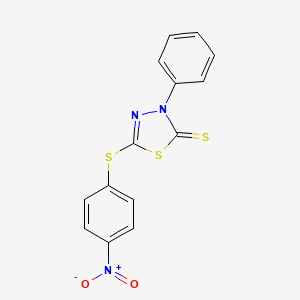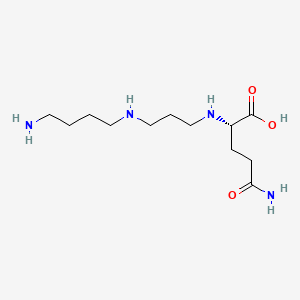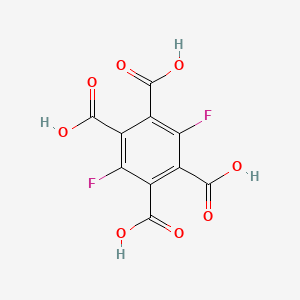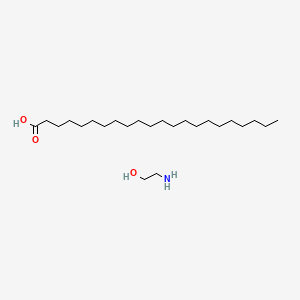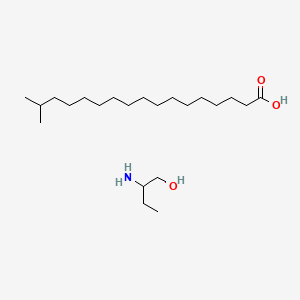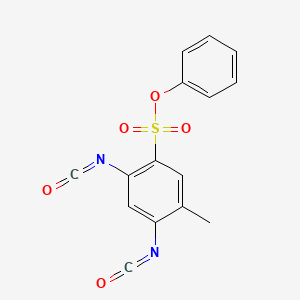
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate is a chemical compound with the molecular formula C_15H_10N_2O_5S. It is known for its unique structure, which includes both isocyanate and sulphonate functional groups. This compound is used in various industrial and research applications due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate typically involves the reaction of 2,4-diisocyanato-5-methylbenzenesulphonyl chloride with phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulphonate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including the cross-linking of polymers and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Lacks the sulphonate group, making it less versatile in certain applications.
Methyl isocyanate: Smaller and more volatile, with different reactivity and applications.
Toluene-2,4-diisocyanate: Similar isocyanate functionality but lacks the sulphonate group.
Uniqueness
Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate is unique due to its combination of isocyanate and sulphonate groups, providing a distinct reactivity profile that is valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
93805-47-1 |
|---|---|
Molekularformel |
C15H10N2O5S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
phenyl 2,4-diisocyanato-5-methylbenzenesulfonate |
InChI |
InChI=1S/C15H10N2O5S/c1-11-7-15(14(17-10-19)8-13(11)16-9-18)23(20,21)22-12-5-3-2-4-6-12/h2-8H,1H3 |
InChI-Schlüssel |
YOYNLXLKRDWFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)S(=O)(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


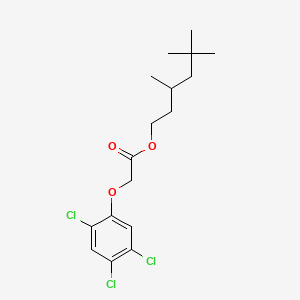

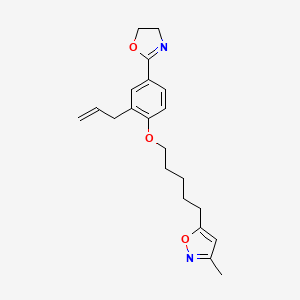
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
